molecular formula C9H12BrNOS B13614197 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol

3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13614197
M. Wt: 262.17 g/mol
InChI Key: WKBMPZINXOZDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 5-bromothiophene moiety via a methyl linker. Pyrrolidine rings are common in pharmaceuticals due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C9H12BrNOS/c10-8-2-1-7(13-8)5-9(12)3-4-11-6-9/h1-2,11-12H,3-6H2

InChI Key

WKBMPZINXOZDRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=C(S2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 5-Bromothiophen-2-ylmethyl Group: This step often involves a substitution reaction where a brominated thiophene derivative is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

(R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol
  • Structure : Replaces the methyl group with a sulfonyl linker.
  • Impact : The sulfonyl group increases polarity and may alter binding interactions compared to the methyl linker. This substitution could reduce membrane permeability but enhance solubility .
  • Activity: No bioactivity data are provided, but sulfonyl groups are common in enzyme inhibitors (e.g., protease inhibitors).
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol
  • Structure: Substitutes bromothiophene with a 3-fluorophenoxy group.
  • Impact: Fluorine’s electronegativity and phenoxy’s aromaticity may enhance metabolic stability but reduce π-π stacking compared to bromothiophene .
  • Activity: No specific data, but fluorinated analogs often exhibit improved pharmacokinetics.

Bromothiophene vs. Other Halogenated Moieties

5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Integrates bromine and trifluoromethyl groups into a fused pyrrolopyridine system.
6-Bromo-3-hydroxy-2-methylpyridine
  • Structure : Pyridine ring with bromo and hydroxyl substituents.
  • Impact : The pyridine ring’s basicity contrasts with thiophene’s aromaticity, affecting solubility and interaction with charged residues .

Antimicrobial Activity

  • Target Compound: No direct data, but structurally related 5-bromothiophene-containing pyrazoles (e.g., from ) show moderate antimicrobial activity against bacterial and fungal strains (MIC values: 16–64 µg/mL) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Bioactivity (if reported) Reference
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol ~274.16 (estimated) Bromothiophene, methyl linker N/A -
(R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol 336.26 Bromothiophene, sulfonyl linker N/A
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol ~225.24 (estimated) Fluorophenoxy, methyl linker N/A
5-[2-(Phenylethyl)pyrrolidin-3-yl]oxadiazole ~361.42 Phenylethyl, oxadiazole Antiviral (specific data N/A)

Table 2: Antimicrobial Activity of Bromothiophene Derivatives

Compound Class MIC Range (µg/mL) Reference Strain Reference
5-Bromothiophene-pyrazole hybrids 16–64 S. aureus, C. albicans
Ciprofloxacin (Control) 0.5–2 S. aureus

Key Findings and Implications

  • Substituent Effects: The bromothiophene-methyl group balances lipophilicity and electronic effects, whereas sulfonyl or fluorophenoxy substitutions may optimize solubility or metabolic stability .
  • Bioactivity : Bromothiophene derivatives exhibit moderate antimicrobial activity, but further optimization (e.g., hybrid structures with oxadiazoles) could enhance potency .
  • Unanswered Questions : Lack of direct bioactivity data for the target compound necessitates empirical testing to validate hypotheses derived from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.